Cas no 870997-76-5 (3-amino-4-methoxy-pyridine-2-carboxylic acid)

3-amino-4-methoxy-pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-4-methoxypyridine-2-carboxylic acid
- 3-amino-4-methoxy-pyridine-2-carboxylic acid
- 870997-76-5
- AB75476
- EN300-106656
- BS-17758
- SCHEMBL2003463
- VJB99776
- AKOS024261405
- CS-0109602
- 3-amino-4-methoxypyridin-2-carboxylic acid
- TXYTXTGLTHEDPC-UHFFFAOYSA-N
- MFCD18382754
- 3-AMINO-4-METHOXYPICOLINICACID
- 3-AMINO-4-METHOXYPICOLINIC ACID
- D76882
-
- インチ: InChI=1S/C7H8N2O3/c1-12-4-2-3-9-6(5(4)8)7(10)11/h2-3H,8H2,1H3,(H,10,11)
- InChIKey: TXYTXTGLTHEDPC-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C(=NC=C1)C(=O)O)N
計算された属性
- せいみつぶんしりょう: 168.05349212g/mol
- どういたいしつりょう: 168.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
3-amino-4-methoxy-pyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1263594-250mg |
3-amino-4-methoxypyridine-2-carboxylic acid |
870997-76-5 | 95% | 250mg |
$540 | 2023-05-17 | |
eNovation Chemicals LLC | Y1263594-100mg |
3-amino-4-methoxypyridine-2-carboxylic acid |
870997-76-5 | 95% | 100mg |
$250 | 2023-09-04 | |
Enamine | EN300-106656-0.1g |
3-amino-4-methoxypyridine-2-carboxylic acid |
870997-76-5 | 95% | 0.1g |
$709.0 | 2023-10-28 | |
Enamine | EN300-106656-0.25g |
3-amino-4-methoxypyridine-2-carboxylic acid |
870997-76-5 | 95% | 0.25g |
$741.0 | 2023-10-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGC502-100MG |
3-amino-4-methoxy-pyridine-2-carboxylic acid |
870997-76-5 | 95% | 100mg |
¥1273.00 | 2023-05-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TJ899-250mg |
3-amino-4-methoxy-pyridine-2-carboxylic acid |
870997-76-5 | 95+% | 250mg |
3869CNY | 2021-05-07 | |
Alichem | A029208061-1g |
3-Amino-4-methoxypicolinic acid |
870997-76-5 | 95% | 1g |
$734.58 | 2023-08-31 | |
Enamine | EN300-106656-5g |
3-amino-4-methoxypyridine-2-carboxylic acid |
870997-76-5 | 95% | 5g |
$3310.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180242-250mg |
3-Amino-4-methoxypicolinic acid |
870997-76-5 | 95% | 250mg |
¥3444.00 | 2024-04-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGC502-250mg |
3-amino-4-methoxy-pyridine-2-carboxylic acid |
870997-76-5 | 95% | 250mg |
¥2772.0 | 2024-04-16 |
3-amino-4-methoxy-pyridine-2-carboxylic acid 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
3-amino-4-methoxy-pyridine-2-carboxylic acidに関する追加情報
Recent Advances in the Application of 3-Amino-4-Methoxy-Pyridine-2-Carboxylic Acid (CAS: 870997-76-5) in Chemical Biology and Pharmaceutical Research
3-Amino-4-methoxy-pyridine-2-carboxylic acid (CAS: 870997-76-5) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its amino and methoxy functional groups, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have highlighted its potential in the design of kinase inhibitors, antimicrobial agents, and other therapeutic compounds.
One of the most notable applications of 3-amino-4-methoxy-pyridine-2-carboxylic acid is its role in the synthesis of kinase inhibitors. Kinases are critical targets in the treatment of cancer and inflammatory diseases, and the structural features of this compound make it an attractive scaffold for developing selective inhibitors. Recent research has demonstrated its utility in the design of compounds targeting specific kinases, such as JAK2 and EGFR, which are implicated in various malignancies. The compound's ability to form hydrogen bonds and its favorable pharmacokinetic properties contribute to its efficacy in these applications.
In addition to its role in kinase inhibition, 3-amino-4-methoxy-pyridine-2-carboxylic acid has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against a range of bacterial and fungal pathogens. The methoxy group, in particular, has been found to enhance the compound's bioavailability and stability, making it a promising candidate for further development as an antimicrobial agent. Recent work has focused on optimizing the structure-activity relationship (SAR) of these derivatives to improve their potency and reduce potential side effects.
The synthesis and characterization of 3-amino-4-methoxy-pyridine-2-carboxylic acid have also been the subject of recent investigations. Advanced synthetic methodologies, including microwave-assisted and catalytic approaches, have been employed to improve the yield and purity of the compound. These developments are crucial for scaling up production and ensuring the compound's availability for further research and clinical applications. Analytical techniques such as NMR spectroscopy and mass spectrometry have been instrumental in verifying the compound's structure and purity.
Looking ahead, the potential of 3-amino-4-methoxy-pyridine-2-carboxylic acid in drug discovery appears promising. Ongoing research is exploring its use in combination therapies and as a building block for novel drug candidates. The compound's unique chemical properties and biological activity make it a valuable tool for addressing unmet medical needs. Future studies are expected to delve deeper into its mechanisms of action and expand its applications in treating a broader range of diseases.
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